molecular formula C13H10ClNO2 B6389957 MFCD18317588 CAS No. 1261983-05-4

MFCD18317588

Cat. No.: B6389957
CAS No.: 1261983-05-4
M. Wt: 247.67 g/mol
InChI Key: XZNPNSKPWULCAJ-UHFFFAOYSA-N
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Description

MFCD18317588 is a chemical compound of significant interest in medicinal chemistry and materials science. Based on the evidence, this article focuses on halogenated aromatic compounds with heteroatoms (e.g., nitrogen, oxygen) and kinase-targeting molecules, which share therapeutic relevance with this compound .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-2-3-9(6-12(8)14)11-7-15-5-4-10(11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNPNSKPWULCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687616
Record name 3-(3-Chloro-4-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-05-4
Record name 3-(3-Chloro-4-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317588” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in the successful preparation of the compound. Detailed protocols and optimized conditions are essential for achieving high yield and purity.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques and equipment. Continuous flow reactors, automated systems, and stringent quality control measures ensure the consistent production of the compound. The industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: “MFCD18317588” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s functional groups and molecular structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve specific transformations.

    Substitution: Nucleophilic or electrophilic reagents are used depending on the desired substitution reaction.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

“MFCD18317588” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials, coatings, and specialty chemicals.

Mechanism of Action

The mechanism by which “MFCD18317588” exerts its effects involves specific molecular targets and pathways. Detailed studies on its interaction with enzymes, receptors, or other biomolecules provide insights into its mode of action. Understanding these mechanisms is crucial for developing new applications and optimizing its use in various fields.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Parameter CAS 918538-05-3 (MFCD11044885) CAS 1533-03-5 (MFCD00039227) CAS 1761-61-1 (MFCD00003330)
Molecular Formula C₆H₃Cl₂N₃ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight 188.01 g/mol 202.17 g/mol 201.02 g/mol
Log S (Solubility) -2.99 (0.24 mg/mL) -2.47 (0.687 mg/mL) -2.47 (0.687 mg/mL)
Bioavailability Score 0.55 0.55 0.55
TPSA 40.46 Ų 48.98 Ų 40.46 Ų
Key Functional Groups Dichloropyrrolotriazine Trifluoromethyl ketone Brominated benzoic acid derivative

Key Observations :

  • Solubility : CAS 1533-03-5 and 1761-61-1 exhibit higher solubility (~0.687 mg/mL) compared to CAS 918538-05-3 (0.24 mg/mL), likely due to differences in halogen substitution (Cl vs. Br/F) and aromatic ring polarity .
  • Molecular Weight : All compounds fall within 180–202 g/mol, aligning with Lipinski’s Rule of Five for drug-likeness .

Key Observations :

  • Efficiency : CAS 1533-03-5 and 1761-61-1 achieve 98% yields using green chemistry approaches (ionic liquid catalysts), highlighting scalable synthesis .
  • Complexity : CAS 918538-05-3 requires Pd-catalyzed cross-coupling, which may limit cost-effectiveness .

Key Observations :

  • CNS Penetration : CAS 1533-03-5’s trifluoromethyl group enhances lipid solubility, favoring BBB permeability .
  • Toxicity : CAS 1761-61-1’s brominated structure correlates with higher acute toxicity (H302), necessitating careful dosing .

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